molecular formula C9H6F3NO3 B029959 N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE CAS No. 85575-56-0

N-TRIFLUOROACETYL-3,4-(METHYLENEDIOXY)ANILINE

Cat. No.: B029959
CAS No.: 85575-56-0
M. Wt: 233.14 g/mol
InChI Key: FVXFPFROGMJLED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact withNitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

Related compounds have been shown to causecell cycle arrest at the S phase and induce apoptosis in cancer cells . This suggests that N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide might interact with its targets in a way that disrupts normal cell cycle progression and triggers programmed cell death.

Biochemical Pathways

Related compounds have been found to modulatemicrotubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially disrupt various cellular processes, including cell division, intracellular transport, and cell shape maintenance.

Result of Action

Related compounds have been found to exhibitanticancer activity against various cancer cell lines . They have been shown to cause cell cycle arrest and induce apoptosis, which could potentially lead to the death of cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DK-AH 269 involves multiple steps, starting with the preparation of the core benzazepinone structure. The key steps include:

    Formation of the benzazepinone core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the piperidinyl group: This step involves the addition of the piperidinyl moiety to the benzazepinone core.

Industrial Production Methods

Industrial production of DK-AH 269 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

DK-AH 269 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXFPFROGMJLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357872
Record name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85575-56-0
Record name N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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